N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a pyrrole moiety and an acetamide group
Preparation Methods
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate starting materials such as 2-aminopyrimidine with suitable reagents.
Introduction of the pyrrole moiety: This step involves the substitution reaction where the pyrrole group is introduced to the pyrimidine core.
Attachment of the acetamide group: The final step involves the acylation reaction where the acetamide group is attached to the ethylamine side chain.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its properties in the development of new materials, including polymers and coatings.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new biological insights.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The pyrimidine and pyrrole moieties allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The acetamide group may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can be compared with other similar compounds such as:
N-(2-(pyrimidin-4-ylamino)ethyl)acetamide: Lacks the pyrrole moiety, which may result in different binding properties and biological activities.
N-(2-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide: Contains an imidazole ring instead of a pyrrole ring, leading to variations in chemical reactivity and biological interactions.
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide: Features a pyrazole ring, which can alter its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-10(18)13-4-5-14-11-8-12(16-9-15-11)17-6-2-3-7-17/h2-3,6-9H,4-5H2,1H3,(H,13,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSLSWJIXIMPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.